molecular formula C23H35NaO6 B124844 Mevastatin hydroxy acid sodium CAS No. 99782-89-5

Mevastatin hydroxy acid sodium

Cat. No. B124844
CAS RN: 99782-89-5
M. Wt: 430.5 g/mol
InChI Key: HSOJKEMXKOVVOH-AGNATJBLSA-M
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Description

Mevastatin, also known as compactin, is a cholesterol-lowering agent that belongs to the class of medications known as statins . It was first isolated from the mold Penicillium citrinum by Akira Endo in the 1970s . Mevastatin is a pro-drug that is activated by in vivo hydrolysis of the lactone ring .


Synthesis Analysis

Mevastatin is primarily synthesized via a type 1 PKS pathway . It undergoes a Diels-Alder cyclization at a hexaketide state and continues via the PKS pathway to a nonaketide after which it is released and undergoes oxidation and dehydration .


Molecular Structure Analysis

The molecular formula of Mevastatin hydroxy acid sodium is C23H35NaO6 . Its average mass is 430.510 Da and its monoisotopic mass is 430.233124 Da .


Chemical Reactions Analysis

Mevastatin is highly susceptible to hydrolytic, oxidative, and photolytic degradation . It frequently undergoes chemical modifications like lactonization, hydrolysis, esterification, dimerization, and isomerization in different stressor media .

Safety And Hazards

Mevastatin is not used therapeutically due to its many side effects . The primary cause of cardiovascular disease is atherosclerotic plaque formation . Mevastatin lowers hepatic production of cholesterol to reduce the risk of cardiovascular disease .

Future Directions

Mevastatin has served as one of the lead compounds for the development of synthetic compounds used today . There is a growing interest in developing more sustainable protocols for the preparation of statins . The introduction of biocatalyzed steps into the synthetic pathways is highly advantageous .

properties

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,8S,8aR)-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O6.Na/c1-4-14(2)23(28)29-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-17(24)12-18(25)13-21(26)27;/h6,8-9,14-15,17-20,22,24-25H,4-5,7,10-13H2,1-3H3,(H,26,27);/q;+1/p-1/t14-,15-,17+,18+,19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOJKEMXKOVVOH-AGNATJBLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NaO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587906
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mevastatin hydroxy acid sodium

CAS RN

99782-89-5
Record name Mevastatin hydroxy acid sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099782895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEVASTATIN HYDROXY ACID SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F346G86K5B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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